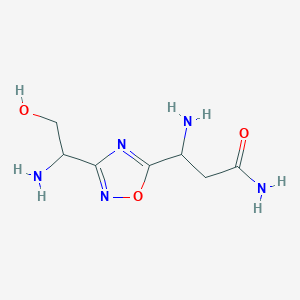
Oxadiazole-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazole-1 is a heterocyclic aromatic compound that belongs to the oxadiazole family, which consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is known for its diverse applications in medicinal chemistry, materials science, and agriculture due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxadiazole-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield this compound . Another method involves the use of mercury oxide in the presence of iodine to prepare 2-aryl-1,3,4-oxadiazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the oxidative cyclization of aroyl hydrazones in the presence of a base like potassium carbonate, which offers good functional group compatibility and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Oxadiazole-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the oxadiazole ring
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Dehydrating agents: Phosphorus oxychloride, thionyl chloride
Major Products Formed
The major products formed from these reactions include oxadiazole N-oxides, hydrazine derivatives, and various substituted oxadiazoles .
Wissenschaftliche Forschungsanwendungen
Oxadiazole-1 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of antiviral, anticancer, and anti-inflammatory drugs. .
Materials Science: This compound derivatives are used in the production of high-energy materials and as components in organic light-emitting diodes (OLEDs).
Agriculture: This compound-based compounds are used as herbicides, insecticides, and fungicides due to their effective biological activity.
Wirkmechanismus
The mechanism of action of oxadiazole-1 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound derivatives can inhibit enzymes or receptors involved in disease progression. The nitrogen and oxygen atoms in the oxadiazole ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Oxadiazole-1 can be compared with other similar compounds such as:
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole (Furazan)
- 1,3,4-Oxadiazole
These compounds share the oxadiazole core structure but differ in the positions of the nitrogen and oxygen atoms within the ring. This compound is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H13N5O3 |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
3-amino-3-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14) |
InChI-Schlüssel |
GBRIVGUQMYWVTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















